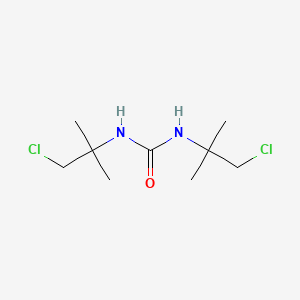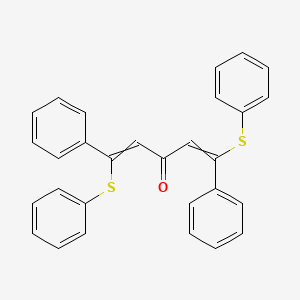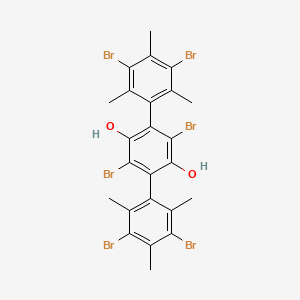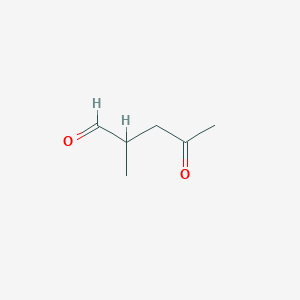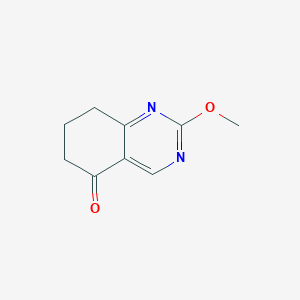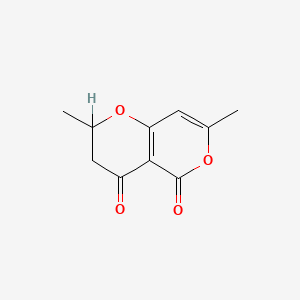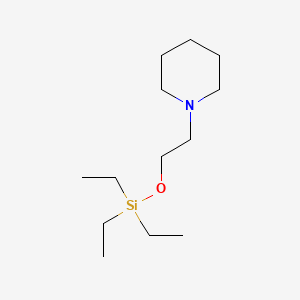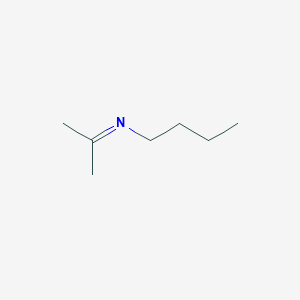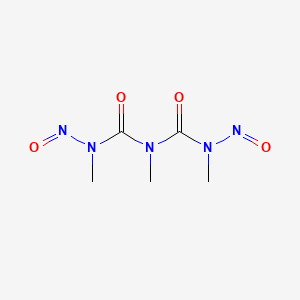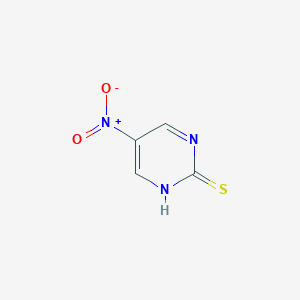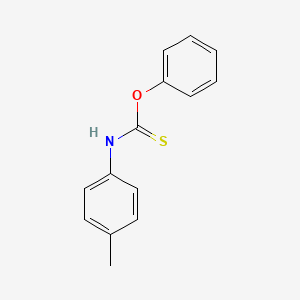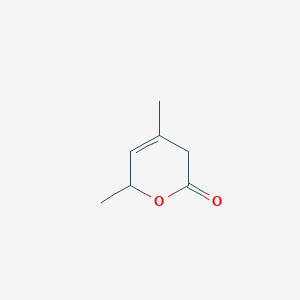
Molybdenum--platinum (3/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molybdenum–platinum (3/1) is a compound that combines the unique properties of molybdenum and platinum in a specific ratio. This compound is of significant interest due to its potential applications in various fields, including catalysis, electronics, and materials science. The combination of molybdenum and platinum offers a synergistic effect, enhancing the overall performance of the compound in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of molybdenum–platinum (3/1) typically involves hydrothermal methods. For instance, platinum nanoparticles can be deposited on molybdenum disulfide nanosheets using a hydrothermal reduction method. This involves the reduction of platinum precursors in the presence of molybdenum disulfide under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of molybdenum–platinum (3/1) may involve powder metallurgy techniques. This includes the preparation of molybdenum and platinum powders, followed by pressing and sintering processes to form the desired compound .
Chemical Reactions Analysis
Types of Reactions: Molybdenum–platinum (3/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Molybdenum–platinum (3/1) can be oxidized using reagents such as oxygen or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas or other reducing agents.
Substitution: Substitution reactions may involve halides or other ligands to replace existing atoms or groups in the compound
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce molybdenum oxides and platinum oxides, while reduction may yield pure molybdenum and platinum metals .
Scientific Research Applications
Molybdenum–platinum (3/1) has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which molybdenum–platinum (3/1) exerts its effects involves several molecular targets and pathways:
Catalysis: In catalytic applications, the compound enhances reaction rates by providing active sites for reactants to interact.
Biological Interactions: In biological systems, molybdenum–platinum (3/1) may interact with cellular components, leading to selective internalization and subsequent biological effects such as apoptosis in cancer cells.
Comparison with Similar Compounds
Molybdenum–platinum (3/1) can be compared with other similar compounds, such as:
Molybdenum Disulfide (MoS2): While MoS2 is widely used in catalysis and electronics, the addition of platinum enhances its catalytic performance and stability.
Platinum Nanoparticles: Pure platinum nanoparticles are excellent catalysts, but combining them with molybdenum compounds can reduce costs and improve performance.
Molybdenum Oxides: Molybdenum oxides are used in various applications, but their combination with platinum provides additional benefits such as improved catalytic activity and stability.
Properties
CAS No. |
12209-64-2 |
|---|---|
Molecular Formula |
Mo3Pt |
Molecular Weight |
482.9 g/mol |
IUPAC Name |
molybdenum;platinum |
InChI |
InChI=1S/3Mo.Pt |
InChI Key |
DXIHRYDWWARKEV-UHFFFAOYSA-N |
Canonical SMILES |
[Mo].[Mo].[Mo].[Pt] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[Bis(2-chloroethyl)amino-ethoxyphosphoryl]-(2-hydroxyethyl)amino]ethanol](/img/structure/B14717544.png)
